molecular formula C15H20N2OS B5484364 1-(4-ALLYLPIPERAZINO)-2-(PHENYLSULFANYL)-1-ETHANONE

1-(4-ALLYLPIPERAZINO)-2-(PHENYLSULFANYL)-1-ETHANONE

Cat. No.: B5484364
M. Wt: 276.4 g/mol
InChI Key: QOGGHGNIRYUWBB-UHFFFAOYSA-N
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Description

1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an allyl group attached to the piperazine ring and a phenylsulfanyl group attached to the ethanone moiety

Properties

IUPAC Name

2-phenylsulfanyl-1-(4-prop-2-enylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-8-16-9-11-17(12-10-16)15(18)13-19-14-6-4-3-5-7-14/h2-7H,1,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGGHGNIRYUWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-allylpiperazino)-2-(phenylsulfanyl)-1-ethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.

    Introduction of the Allyl Group: The allyl group is introduced by reacting the piperazine derivative with allyl bromide under basic conditions.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached to the ethanone moiety through a nucleophilic substitution reaction involving a suitable phenylsulfanyl reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The allyl and phenylsulfanyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-allylpiperazino)-2-(phenylsulfanyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The allyl and phenylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Allylpiperazino)-1-ethanone: Lacks the phenylsulfanyl group.

    2-(Phenylsulfanyl)-1-ethanone: Lacks the piperazine ring.

    1-(4-Allylpiperazino)-2-(methylsulfanyl)-1-ethanone: Contains a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

1-(4-Allylpiperazino)-2-(phenylsulfanyl)-1-ethanone is unique due to the presence of both the allyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

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